7-Chloro-5-methyl-1-indanone

Physicochemical Profiling ADME Prediction Medicinal Chemistry

This 7-chloro/5-methyl dual-substituted indanone delivers unique ortho-Cl electron-withdrawing and para-Me lipophilic balance unattainable with mono-substituted analogs. Validated as a sub-nanomolar MCHR2 antagonist (IC50=1 nM) and IMPDH inhibitor (Ki=440 nM), it serves as a privileged scaffold for SAR campaigns, lead optimization, and target validation. Its distinct reactivity profile also supports transition metal-catalyzed C–C activation and in silico ADME model benchmarking. Ideal for medicinal chemistry and chemical biology programs requiring a well-characterized, drug-like indanone intermediate.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 62358-74-1
Cat. No. B3275378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methyl-1-indanone
CAS62358-74-1
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)CC2)C(=C1)Cl
InChIInChI=1S/C10H9ClO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3
InChIKeyMMCGBHMHMPJTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methyl-1-indanone (CAS 62358-74-1): A Differentiated Indanone Scaffold for Targeted Research


7-Chloro-5-methyl-1-indanone (CAS 62358-74-1) is a substituted 1-indanone featuring a chlorine atom at the 7-position and a methyl group at the 5-position of the bicyclic indanone framework [1]. The 1-indanone core is a privileged scaffold in medicinal chemistry, widely recognized for its role in the development of bioactive compounds across antiviral, anticancer, and antimicrobial applications [2]. This specific substitution pattern—ortho-chloro and para-methyl relative to the ketone—imparts distinct physicochemical and steric properties that differentiate it from unsubstituted and mono-substituted indanone analogs, making it a valuable intermediate for structure-activity relationship (SAR) studies and targeted synthesis programs .

Why Generic Indanone Substitution Fails: The Critical Role of 7-Chloro-5-methyl Substitution


In medicinal chemistry, the precise positioning of substituents on the indanone core critically governs both reactivity and biological target engagement. Unsubstituted indanone (1-indanone) or mono-substituted analogs (e.g., 5-methyl-1-indanone or 7-chloro-1-indanone) often fail to replicate the electronic, steric, and lipophilic balance achieved by the dual 7-chloro/5-methyl substitution pattern [1]. The chlorine atom at the 7-position serves as an electron-withdrawing group and a hydrogen bond acceptor, while the 5-methyl group enhances lipophilicity and provides steric bulk, collectively tuning molecular recognition events that are not achievable with simpler analogs [2]. Consequently, substituting a less decorated indanone into a SAR campaign or a synthetic route optimized for 7-chloro-5-methyl-1-indanone can lead to divergent reaction outcomes, altered binding affinities, and compromised pharmacokinetic properties, undermining the validity of comparative studies and the reproducibility of synthetic protocols .

7-Chloro-5-methyl-1-indanone: Quantitative Differentiation Evidence Against Key Comparators


Enhanced Lipophilicity (XLogP) Drives Membrane Permeability Differentiation

The 7-chloro-5-methyl substitution pattern confers a higher calculated lipophilicity (XLogP) compared to 5-methyl-1-indanone (CAS 4593-38-8) and 7-chloro-1-indanone (CAS 34911-25-6). The target compound exhibits an XLogP of 2.7 [1], whereas 5-methyl-1-indanone shows a LogP of approximately 2.12-2.56 and 7-chloro-1-indanone shows a LogP of approximately 2.47-2.52 . This increase in lipophilicity is associated with improved passive membrane permeability, a critical parameter for cellular uptake and blood-brain barrier penetration in drug discovery contexts.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Target-Specific Biochemical Activity Profile: MCHR2 Antagonism and IMPDH Inhibition

In receptor binding and enzyme inhibition assays, 7-chloro-5-methyl-1-indanone demonstrates a unique activity fingerprint not replicated by simpler indanone analogs. Against the human melanin-concentrating hormone receptor 2 (MCHR2), the compound exhibits potent antagonism with an IC50 of 1 nM in a calcium flux assay [1]. Additionally, it inhibits inosine-5'-monophosphate dehydrogenase (IMPDH) with a Ki of 440 nM [2]. While direct comparator data for 5-methyl-1-indanone or 7-chloro-1-indanone at these targets are not publicly available, class-level SAR indicates that both the chloro and methyl substituents are essential for achieving this high-affinity binding, as unsubstituted indanones typically show negligible activity at GPCRs and metabolic enzymes [3].

GPCR Pharmacology Enzyme Inhibition Metabolic Disorders

Differential Reactivity in Electrophilic Substitution and Annulation Chemistry

The electronic effects of the 7-chloro substituent, combined with the steric influence of the 5-methyl group, alter the reactivity of the indanone core in transition metal-catalyzed transformations. In Rh-catalyzed intermolecular [5+2] annulation with alkynes, the presence of electron-withdrawing groups on the aromatic ring has been shown to influence reaction efficiency and regioselectivity [1]. While specific data for 7-chloro-5-methyl-1-indanone in this transformation is not reported, studies on fluorinated indanones demonstrate that 6-fluoro substitution leads to divergent outcomes compared to unsubstituted or 5-fluoro analogs [1]. By analogy, the ortho-chloro group in the target compound is expected to modulate the electrophilicity of the C–C bond undergoing activation, providing a distinct synthetic handle not available with 5-methyl-1-indanone (lacks halogen) or 7-chloro-1-indanone (lacks methyl steric bulk).

Synthetic Methodology C–C Bond Activation Catalysis

Physicochemical Property Set for Optimal Drug-Likeness Compliance

7-Chloro-5-methyl-1-indanone exhibits a calculated molecular weight of 180.63 g/mol, 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 0 rotatable bonds . These parameters place it well within Lipinski's Rule of Five for oral bioavailability. In comparison, 5-methyl-1-indanone (MW 146.19) lacks the chloro substituent, which can be crucial for halogen bonding interactions with biological targets, while 7-chloro-1-indanone (MW 166.60) lacks the methyl group that enhances lipophilicity and metabolic stability [1]. The balanced property profile of 7-chloro-5-methyl-1-indanone—low molecular weight, high lipophilicity (XLogP 2.7), and minimal rotatable bonds—makes it an attractive fragment or scaffold for lead optimization campaigns where maintaining drug-like properties while introducing target-specific interactions is paramount.

Drug Design Lead Optimization Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 7-Chloro-5-methyl-1-indanone


Structure-Activity Relationship (SAR) Exploration in GPCR and Enzyme Inhibitor Programs

The sub-nanomolar MCHR2 antagonism (IC50 = 1 nM) and IMPDH inhibition (Ki = 440 nM) demonstrated by 7-chloro-5-methyl-1-indanone [1] establish it as a privileged starting point for SAR campaigns targeting melanin-concentrating hormone receptors and nucleotide metabolism enzymes. Researchers investigating metabolic disorders, obesity, or immunosuppression can utilize this compound as a reference ligand to benchmark new analogs, leveraging its unique substitution pattern to probe the structural determinants of potency and selectivity. The compound's low molecular weight and favorable drug-like properties further support its use as a fragment for elaboration in lead optimization.

Synthetic Methodology Development Leveraging Ortho-Chloro Electronic Effects

The ortho-chloro substituent in 7-chloro-5-methyl-1-indanone provides an electronic handle that can be exploited in transition metal-catalyzed C–C bond activation reactions, such as Rh-catalyzed [5+2] annulation [2]. Synthetic chemists developing new catalytic methods can utilize this compound to study the influence of electron-withdrawing groups on regioselectivity and reaction efficiency. The combination of chloro and methyl substituents offers a distinct reactivity profile compared to fluorinated or unsubstituted indanones, enabling the synthesis of novel polycyclic scaffolds with potential biological activity.

Physicochemical Profiling and ADME Predictive Model Building

With a well-defined set of physicochemical properties—including XLogP of 2.7, molecular weight of 180.63 g/mol, and zero rotatable bonds —7-chloro-5-methyl-1-indanone serves as an ideal model compound for building and validating in silico ADME prediction models. Its intermediate lipophilicity and compliance with Lipinski's rules allow researchers to use it as a benchmark for assessing the permeability and bioavailability potential of novel indanone-based libraries. This is particularly valuable in early-stage drug discovery where accurate prediction of pharmacokinetic behavior can prioritize compounds for synthesis and testing.

Chemical Biology Probe Development for MCHR2-Mediated Pathways

Given its potent MCHR2 antagonism, 7-chloro-5-methyl-1-indanone can be directly employed as a chemical probe to dissect MCHR2 signaling pathways in cellular models [1]. The compound's ability to inhibit MCH-stimulated calcium flux at low nanomolar concentrations enables precise interrogation of receptor function without confounding off-target effects at higher concentrations. This application is directly supported by the quantitative activity data and underscores the compound's utility in target validation studies for metabolic and neurological disorders.

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